molecular formula C26H23N7O4S3 B12407480 Pitcoin3

Pitcoin3

Cat. No.: B12407480
M. Wt: 593.7 g/mol
InChI Key: ZQUVBPXCXCKORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Pitcoin3 involves multiple steps, starting with the preparation of the core pteridine structure. The synthetic route typically includes the following steps:

    Formation of the pteridine core: This involves the condensation of appropriate precursors under controlled conditions.

    Thioether formation: The pteridine core is then reacted with a thiol compound to form the thioether linkage.

    Acetamide formation:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Pitcoin3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pitcoin3 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the catalytic activity of PI3KC2α and related enzymes.

    Biology: this compound is employed in cellular studies to investigate the role of PI3KC2α in various biological processes, including membrane dynamics and cell signaling.

    Medicine: The compound has shown potential as an antithrombotic agent by counteracting platelet membrane remodeling.

Mechanism of Action

Pitcoin3 exerts its effects by selectively inhibiting the catalytic activity of PI3KC2α. This inhibition prevents the synthesis of phosphatidylinositol 3-phosphates, which are crucial for various cellular processes. By targeting PI3KC2α, this compound disrupts membrane remodeling and endocytic dynamics, leading to its antithrombotic and potential anticancer effects .

Comparison with Similar Compounds

Pitcoin3 is unique due to its high selectivity for PI3KC2α. Similar compounds include:

Compared to these similar compounds, this compound’s selectivity for PI3KC2α makes it particularly valuable for studying the specific functions of this isoform and developing targeted therapies.

Properties

Molecular Formula

C26H23N7O4S3

Molecular Weight

593.7 g/mol

IUPAC Name

N-[4-[3-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H23N7O4S3/c1-40(36,37)32-19-9-5-8-18(14-19)20-15-38-25(29-20)30-21(34)16-39-26-31-23-22(27-11-12-28-23)24(35)33(26)13-10-17-6-3-2-4-7-17/h2-9,11-12,14-15,32H,10,13,16H2,1H3,(H,29,30,34)

InChI Key

ZQUVBPXCXCKORU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=NC=CN=C4C(=O)N3CCC5=CC=CC=C5

Origin of Product

United States

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